molecular formula C12H9ClN2O2S B5506449 2-(4-chlorobenzamido)thiophene-3-carboxamide

2-(4-chlorobenzamido)thiophene-3-carboxamide

Cat. No.: B5506449
M. Wt: 280.73 g/mol
InChI Key: JTLAXJUKOQLFEM-UHFFFAOYSA-N
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Description

2-(4-chlorobenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a 4-chlorobenzamido group attached to the thiophene ring at the 2-position and a carboxamide group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c13-8-3-1-7(2-4-8)11(17)15-12-9(10(14)16)5-6-18-12/h1-6H,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLAXJUKOQLFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzamido)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-chlorobenzoic acid with thiophene-3-carboxylic acid, followed by the introduction of an amide group. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide group may produce amines.

Scientific Research Applications

2-(4-chlorobenzamido)thiophene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-(4-chlorobenzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives to highlight its uniqueness. Similar compounds include:

    2-(4-methylbenzamido)thiophene-3-carboxamide: Differing by the presence of a methyl group instead of a chlorine atom.

    2-(4-fluorobenzamido)thiophene-3-carboxamide: Differing by the presence of a fluorine atom instead of a chlorine atom.

    2-(4-bromobenzamido)thiophene-3-carboxamide: Differing by the presence of a bromine atom instead of a chlorine atom.

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